

ABBV-712: A Deep Dive into Selective TYK2 Pseudokinase Domain Inhibition

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Compound of Interest		
Compound Name:	ABBV-712	
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This technical guide provides a comprehensive overview of **ABBV-712**, a selective, orally active inhibitor of Tyrosine Kinase 2 (TYK2). Developed by AbbVie, **ABBV-712** targets the pseudokinase (JH2) domain of TYK2, offering a promising therapeutic strategy for a range of autoimmune and inflammatory diseases.[1][2] This document details the mechanism of action, binding characteristics, pharmacokinetic profile, and in vivo efficacy of **ABBV-712**, supported by experimental protocols and data visualizations.

Introduction: The Rationale for Targeting the TYK2 Pseudokinase Domain

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways.[3] These pathways are integral to immune responses and inflammation.[3] Specifically, TYK2 is a key mediator for signaling downstream of interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons.[4][5] These cytokines are implicated in the pathogenesis of numerous autoimmune disorders, making TYK2 an attractive therapeutic target.[4][5]

A significant challenge in developing JAK inhibitors has been achieving selectivity, as the ATP-binding site of the kinase domain (JH1) is highly conserved across the JAK family.[3][6] Non-selective JAK inhibition can lead to a broader range of side effects.[7] A novel approach to achieve selectivity is to target the less conserved pseudokinase (JH2) domain, which acts as a

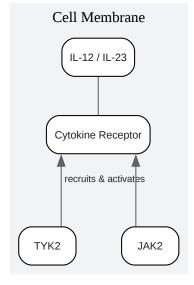


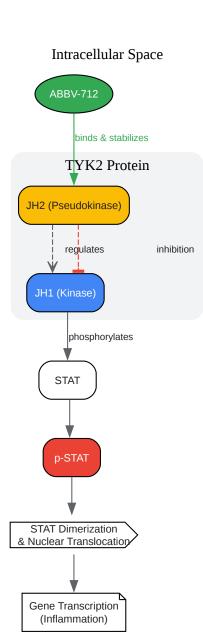
regulatory domain.[3][7] By binding to the JH2 domain, allosteric inhibitors can lock the kinase in an inactive conformation, providing a more targeted therapeutic effect.[7] **ABBV-712** was developed using this strategy to selectively inhibit TYK2.[3][5]

Mechanism of Action of ABBV-712

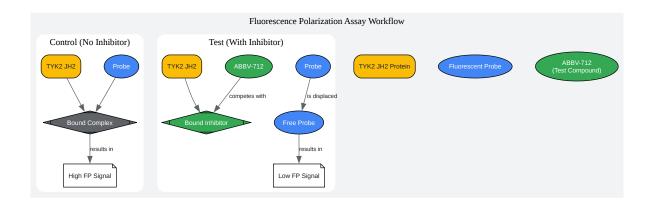
ABBV-712 functions as an allosteric inhibitor by binding to and stabilizing the pseudokinase (JH2) domain of TYK2.[8] This binding event prevents the conformational changes necessary for the activation of the catalytic kinase (JH1) domain. Consequently, the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins is inhibited, blocking the signaling cascades of pro-inflammatory cytokines like IL-12 and IL-23.[3] This targeted approach allows for the modulation of pathogenic immune responses while potentially sparing other JAK-mediated pathways.[9]











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